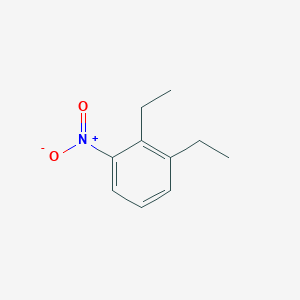

1,2-Diethyl-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

103095-95-0 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1,2-diethyl-3-nitrobenzene |

InChI |

InChI=1S/C10H13NO2/c1-3-8-6-5-7-10(11(12)13)9(8)4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

JWVFDOSCMSIWBR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)[N+](=O)[O-])CC |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 1,2-Diethyl-3-nitrobenzene

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1,2-Diethyl-3-nitrobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound, with the CAS number 103095-95-0, is an aromatic nitro compound.[1] While specific experimental data for this compound is limited, its properties can be estimated from computed data and comparison with closely related analogs.

Data Presentation: Physical and Chemical Properties

| Property | Value (this compound) | Value (1,2-Dimethyl-3-nitrobenzene - Analog) | Source |

| IUPAC Name | This compound | 1,2-dimethyl-3-nitrobenzene | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | 151.16 g/mol | [1][2] |

| Melting Point | Not available | 7.2 - 8.9 °C (45 to 48 °F) | [2] |

| Boiling Point | Not available | 245 °C (473 °F) at 760 mmHg | [2] |

| Density | Not available | 1.14 g/cm³ | [3] |

| Appearance | Not available | Pale yellow oil/liquid | [2] |

| Solubility | Not available | Insoluble in water | [2] |

| XLogP3 | 3.3 | 2.8 | [1][2] |

Synthesis and Reactivity

Synthesis

This compound can be synthesized via the electrophilic aromatic substitution reaction of 1,2-diethylbenzene (B43095). The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4][5]

The ethyl groups are ortho-, para-directing activators. However, steric hindrance from the two adjacent ethyl groups will influence the position of nitration. The primary products expected from the nitration of 1,2-diethylbenzene are 1,2-diethyl-4-nitrobenzene (B8681995) and this compound. Separation of these isomers would be necessary to isolate the desired product.

Chemical Reactivity

The chemistry of this compound is dominated by the reactivity of the nitro group and the aromatic ring.

-

Reduction of the Nitro Group: The most common reaction of aromatic nitro compounds is their reduction to the corresponding aniline. This can be achieved using various reducing agents, such as metal catalysts (e.g., Pd, Pt, Ni) with hydrogen gas, or metals in acidic solution (e.g., Sn/HCl, Fe/HCl). The resulting 1,2-diethyl-3-aminobenzene is a valuable intermediate for the synthesis of more complex molecules.

-

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for further electrophilic aromatic substitution on the benzene (B151609) ring. This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is a general procedure for the nitration of an activated benzene ring and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

1,2-Diethylbenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare the nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a cooled (0-5 °C) solution of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

-

Once the nitrating mixture has been prepared and cooled, slowly add 1,2-diethylbenzene dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 30°C to minimize the formation of dinitrated byproducts.[4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of isomers, can be purified by column chromatography or fractional distillation to isolate this compound.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aromatic protons due to their close proximity and coupling. The ethyl groups would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The chemical shifts of the aromatic protons would be downfield due to the electron-withdrawing effect of the nitro group.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The carbons of the ethyl groups would appear in the aliphatic region of the spectrum.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively). C-H stretching vibrations for the aromatic ring and the ethyl groups, as well as C=C stretching of the aromatic ring, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 179). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the ethyl side chains.

Biological Activity and Toxicology

Specific studies on the biological activity of this compound are not available in the public domain. However, the broader class of nitroaromatic compounds is known for a wide range of biological activities and toxicological profiles.[6][7][8]

The nitro group is a key feature that can impart significant biological effects.[6][7][8] In many cases, the biological activity of nitro compounds is related to the enzymatic reduction of the nitro group within cells, which can lead to the formation of reactive intermediates like nitroso and hydroxylamine (B1172632) derivatives, as well as superoxide (B77818) radicals.[9] These reactive species can interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic or mutagenic effects.[7]

This mechanism is the basis for the antimicrobial activity of several nitroaromatic drugs.[7] On the other hand, this same reactivity is also responsible for the toxicity of many nitro compounds to humans.[8] Nitroaromatic compounds are known to cause methemoglobinemia, where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[10]

Given these general characteristics, this compound should be handled with appropriate safety precautions as a potentially toxic substance. Its potential for biological activity, for example as an antimicrobial agent, would require specific investigation.

Mandatory Visualizations

Synthesis of this compound

Caption: Synthesis of this compound via nitration of 1,2-diethylbenzene.

Reduction of this compound

Caption: Reduction of this compound to 1,2-diethyl-3-aminobenzene.

References

- 1. This compound | C10H13NO2 | CID 298513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Dimethyl-3-nitrobenzene | 83-41-0 | FD34415 [biosynth.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 10. gov.uk [gov.uk]

Synthesis of 1,2-Diethyl-3-Nitrobenzene from 1,2-Diethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-diethyl-3-nitrobenzene from 1,2-diethylbenzene (B43095). The core of this process lies in the electrophilic aromatic substitution, specifically the nitration of the substituted benzene (B151609) ring. This document details the reaction's principles, experimental protocols, and the expected isomer distribution, offering valuable insights for professionals in chemical research and pharmaceutical development.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, providing key intermediates for a wide range of applications, including the production of pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group onto an aromatic ring, such as in 1,2-diethylbenzene, proceeds via an electrophilic aromatic substitution (EAS) mechanism. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.

In the case of 1,2-diethylbenzene, the two ethyl groups are ortho-, para-directing and activating. This leads to the potential formation of two primary mononitrated isomers: this compound and 1,2-diethyl-4-nitrobenzene. The steric hindrance imposed by the two adjacent ethyl groups significantly influences the position of the incoming nitro group.

Reaction Mechanism and Regioselectivity

The nitration of 1,2-diethylbenzene involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a water molecule to form the nitronium ion.

The subsequent electrophilic attack of the nitronium ion on the electron-rich π-system of the 1,2-diethylbenzene ring forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positions of attack are directed by the two ethyl groups. The formation of the 3-nitro and 4-nitro isomers is favored due to the stabilization of the positive charge in the sigma complex by the electron-donating ethyl groups. However, steric hindrance between the bulky ethyl groups and the incoming nitro group can influence the ratio of the resulting isomers.

Quantitative Data Summary

The nitration of 1,2-disubstituted alkylbenzenes, such as 1,2-diethylbenzene, typically yields a mixture of isomers. While specific literature data on the precise isomer distribution for the nitration of 1,2-diethylbenzene is scarce, analogous reactions with similar substrates, like 1,2-dimethylbenzene (o-xylene), provide valuable insights. The nitration of o-xylene (B151617) is known to produce a nearly 1:1 mixture of 3-nitro-o-xylene and 4-nitro-o-xylene, with the products being difficult to separate due to their very close boiling points. It is therefore highly probable that the nitration of 1,2-diethylbenzene will also result in a mixture of this compound and 1,2-diethyl-4-nitrobenzene.

For the purpose of this guide, a representative table based on the expected outcomes for the nitration of 1,2-diethylbenzene is presented below. It is important to note that the actual yields may vary depending on the specific reaction conditions.

| Product Isomer | Structure | Expected Yield Range (%) |

| This compound |  | 45 - 55 |

| 1,2-Diethyl-4-nitrobenzene |  | 45 - 55 |

Experimental Protocols

The following is a generalized experimental protocol for the nitration of 1,2-diethylbenzene based on standard procedures for the nitration of alkylbenzenes.[1]

4.1. Materials and Reagents

-

1,2-Diethylbenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (B86663) (or Sodium Sulfate)

-

Ice

4.2. Procedure

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice-water bath. While stirring, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid, maintaining the temperature below 10°C.

-

Nitration Reaction: To the cold nitrating mixture, add 1,2-diethylbenzene dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10-15°C. After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture of nitrated 1,2-diethylbenzenes.

4.3. Purification

The separation of the isomeric products, this compound and 1,2-diethyl-4-nitrobenzene, is challenging due to their similar physical properties, including close boiling points. Fractional distillation under reduced pressure may be attempted, but complete separation is often difficult to achieve. Column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) is a more effective method for separating the isomers.

Visualizations

5.1. Signaling Pathway (Reaction Mechanism)

References

An In-depth Technical Guide to the Molecular Structure and Isomerism of Diethylnitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylnitrobenzene, with the molecular formula C₁₀H₁₃NO₂, is an aromatic compound with a multifaceted isomeric landscape that dictates its physicochemical properties and potential applications. This technical guide provides a comprehensive overview of the molecular structure, isomerism, predicted physicochemical properties, generalized synthesis protocols, and spectroscopic analysis of diethylnitrobenzene. Due to the limited availability of direct experimental data for diethylnitrobenzene isomers, this guide leverages data from analogous compounds and established principles of organic chemistry to provide a robust predictive framework for researchers.

Molecular Structure and Isomerism

The molecular structure of diethylnitrobenzene consists of a benzene (B151609) ring substituted with two ethyl groups (-CH₂CH₃) and one nitro group (-NO₂). The relative positions of these three substituents on the benzene ring give rise to ten possible constitutional isomers. These isomers can be systematically named based on the substitution pattern on the benzene ring.

The ten possible isomers of diethylnitrobenzene are:

-

1,2-Diethyl-3-nitrobenzene

-

1,2-Diethyl-4-nitrobenzene

-

1,3-Diethyl-2-nitrobenzene

-

1,3-Diethyl-4-nitrobenzene

-

1,3-Diethyl-5-nitrobenzene

-

1,4-Diethyl-2-nitrobenzene

-

2,3-Diethyl-1-nitrobenzene

-

2,4-Diethyl-1-nitrobenzene

-

2,5-Diethyl-1-nitrobenzene

-

2,6-Diethyl-1-nitrobenzene

The structural diversity among these isomers leads to variations in their physical and chemical properties, which are critical for applications in drug development and materials science.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Range | Basis for Prediction/Analogy |

| Molecular Weight | 179.22 g/mol | Calculated from the molecular formula C₁₀H₁₃NO₂. |

| Boiling Point | 230 - 260 °C | Extrapolated from data for ethylnitrobenzene (232.5 °C) and dimethylnitrobenzene isomers (222-244 °C).[3] Boiling points will vary among isomers due to differences in polarity and intermolecular forces. |

| Melting Point | -15 to 20 °C | Estimated based on data for ethylnitrobenzene (-13 to -10 °C) and dimethylnitrobenzene isomers.[3] Symmetrical isomers tend to have higher melting points. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone). | General property of aromatic nitro compounds.[2] |

| Density | ~1.1 g/mL | Based on the density of ethylnitrobenzene (~1.127 g/mL).[3] |

Experimental Protocols: Synthesis of Diethylnitrobenzene Isomers

The synthesis of diethylnitrobenzene isomers is most practically achieved through the electrophilic nitration of diethylbenzene. The alternative route, Friedel-Crafts ethylation of nitrobenzene (B124822), is generally disfavored due to the strong deactivating nature of the nitro group, which makes the aromatic ring significantly less reactive towards electrophilic substitution.[4][5][6]

The nitration of diethylbenzene will typically yield a mixture of isomers, with the directing effects of the two ethyl groups (ortho-, para-directing) influencing the product distribution. Separation of the resulting isomers can be achieved by techniques such as fractional distillation or chromatography.

Generalized Protocol for Nitration of Diethylbenzene

This protocol is a general guideline and may require optimization for specific isomer synthesis.

Materials:

-

Diethylbenzene (isomer of choice or mixture)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. The typical ratio is a 1:1 or 2:1 mixture by volume. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.[7][8][9]

-

Nitration Reaction: To a solution of diethylbenzene in a suitable solvent (e.g., dichloromethane or excess sulfuric acid) in a separate flask cooled in an ice bath, add the pre-cooled nitrating mixture dropwise while maintaining the reaction temperature below 10°C to minimize side reactions and dinitration.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for a specified time (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product, which will be a mixture of diethylnitrobenzene isomers, can be purified by fractional distillation under reduced pressure or by column chromatography.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of diethylnitrobenzene isomers. The following sections describe the expected spectral features based on the analysis of analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: The chemical shifts of the aromatic protons will appear in the range of δ 7.0-8.5 ppm. The electron-withdrawing nitro group will deshield ortho and para protons, causing them to resonate at a higher chemical shift (downfield) compared to meta protons.[10][11] The splitting patterns (e.g., doublets, triplets, multiplets) will be complex and depend on the specific substitution pattern of the isomer, providing crucial information for structure elucidation.

-

Ethyl Group Protons: The ethyl groups will exhibit characteristic signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons, being closer to the aromatic ring, will be deshielded and appear at a higher chemical shift (typically δ 2.5-3.0 ppm) compared to the methyl protons (typically δ 1.2-1.5 ppm).[12]

¹³C NMR Spectroscopy

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be in the range of δ 120-150 ppm. The carbon atom attached to the nitro group (ipso-carbon) will be significantly deshielded. The electron-withdrawing nature of the nitro group influences the chemical shifts of the other ring carbons, with the ortho and para carbons generally being more shielded than in nitrobenzene itself due to the interplay of electronic effects.[13][14]

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) will resonate at approximately δ 28-30 ppm, while the methyl carbon (-CH₃) will appear at approximately δ 15 ppm.[15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum of diethylnitrobenzene isomers will be dominated by the characteristic absorptions of the nitro group and the substituted benzene ring.[18][19]

-

Nitro Group Vibrations: Strong and characteristic absorption bands for the nitro group will be observed. The asymmetric NO₂ stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric NO₂ stretch is found in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[20][21][22]

-

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration will give rise to a weaker band, typically around 850 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of diethylnitrobenzene isomers is expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern will be characteristic of nitroaromatic compounds.[23]

-

Loss of NO₂: A prominent fragment ion will likely correspond to the loss of the nitro group (M - 46), resulting in a peak at m/z = 133.

-

Loss of NO: Fragmentation involving the loss of NO (M - 30) to give a peak at m/z = 149 is also common.

-

Loss of Ethyl Group: Fragmentation involving the loss of an ethyl group (M - 29) to give a peak at m/z = 150 is expected.

-

Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) can lead to the formation of a tropylium-like ion.

The relative intensities of these fragment ions will vary depending on the specific isomer and the stability of the resulting ions.

Conclusion

This technical guide provides a foundational understanding of the molecular structure, isomerism, and predicted chemical properties of diethylnitrobenzene. While direct experimental data remains scarce, the information presented, based on established chemical principles and data from analogous compounds, offers a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The detailed methodologies and expected spectroscopic data will aid in the synthesis, identification, and characterization of these compounds, paving the way for their potential application in various scientific and industrial fields. Further experimental investigation is warranted to validate the predicted properties and explore the unique characteristics of each diethylnitrobenzene isomer.

References

- 1. researchgate.net [researchgate.net]

- 2. expertsmind.com [expertsmind.com]

- 3. 2-Ethylnitrobenzene | 612-22-6 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 12. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. 1,3-Diethylbenzene(141-93-5) 13C NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. benchchem.com [benchchem.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Diethyl-3-nitrobenzene CAS number and identifiers

This technical guide provides a comprehensive overview of 1,2-Diethyl-3-nitrobenzene, focusing on its chemical identifiers, physicochemical properties, and general synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identifiers and Physicochemical Properties

This compound is an aromatic nitro compound. Its identification and key computed properties are summarized below.

Table 1: Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 103095-95-0[1] |

| IUPAC Name | This compound[1] |

| PubChem CID | 298513[1] |

| Molecular Formula | C₁₀H₁₃NO₂[1] |

| InChI | InChI=1S/C10H13NO2/c1-3-8-6-5-7-10(11(12)13)9(8)4-2/h5-7H,3-4H2,1-2H3[1] |

| InChIKey | JWVFDOSCMSIWBR-UHFFFAOYSA-N[1] |

| SMILES | CCC1=C(C(=CC=C1)--INVALID-LINK--[O-])CC[1] |

| DSSTox Substance ID | DTXSID80305404[1] |

| NSC Number | 170689[1] |

| Synonyms | Benzene, 1,2-diethyl-3-nitro- |

Table 2: Computed Physicochemical Properties

| Property | Value |

| Molecular Weight | 179.22 g/mol [1] |

| XLogP3 | 3.3[1] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 179.094628657 g/mol [1] |

| Topological Polar Surface Area | 45.8 Ų[1] |

| Heavy Atom Count | 13 |

| Complexity | 176[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route is the electrophilic nitration of 1,2-diethylbenzene (B43095).

General Experimental Protocol: Nitration of 1,2-Diethylbenzene

The nitration of 1,2-diethylbenzene would likely involve the use of a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Reaction:

C₆H₄(CH₂CH₃)₂ + HNO₃ --(H₂SO₄)--> C₆H₃(CH₂CH₃)₂(NO₂) + H₂O

Methodology:

-

Preparation of the Nitrating Mixture: Concentrated sulfuric acid is cautiously added to concentrated nitric acid in a flask, which is kept cool in an ice bath to manage the exothermic reaction.

-

Reaction: 1,2-diethylbenzene is slowly added to the cooled nitrating mixture with continuous stirring. The temperature of the reaction is carefully controlled to prevent over-nitration and side reactions.

-

Reaction Work-up: After the reaction is complete, the mixture is poured onto ice, and the organic layer is separated.

-

Purification: The crude product is washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove residual acids. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and purified, typically by fractional distillation under reduced pressure, to isolate the this compound isomer from other potential isomers.

Below is a conceptual workflow for this general synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

There is currently no available information in the scientific literature regarding the biological activity, signaling pathways, or specific industrial applications of this compound. Therefore, diagrams illustrating these aspects cannot be provided.

The fundamental chemical transformation for its synthesis is electrophilic aromatic substitution. The mechanism for the nitration of an aromatic ring is depicted below.

Caption: General mechanism of electrophilic aromatic nitration.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is crucial to handle this compound with extreme caution, assuming it has a hazard profile similar to or greater than that of related nitroaromatic compounds. The safety information for nitrobenzene, the parent compound, is provided below for reference.

Table 3: Hazard Information for Nitrobenzene (Reference Compound)

| Hazard Category | Description |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2] |

| Carcinogenicity | Suspected of causing cancer.[2] |

| Reproductive Toxicity | May damage fertility or the unborn child. |

| Specific Target Organ Toxicity | Causes damage to organs (Blood) through prolonged or repeated exposure if inhaled. |

| Environmental Hazard | Harmful to aquatic life with long-lasting effects. |

Precautionary Measures (based on nitrobenzene):

-

Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet before handling any chemical. The absence of specific data for this compound necessitates a highly cautious approach to its management.

References

safety data sheet and handling precautions for 1,2-Diethyl-3-nitrobenzene

An In-depth Technical Guide to the Safe Handling of 1,2-Diethyl-3-nitrobenzene

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a legally binding Safety Data Sheet (SDS). An official SDS must be obtained from the manufacturer or supplier before any handling or use of this compound. The toxicological and safety data for this compound are not extensively published; therefore, this guide largely extrapolates from the well-documented properties of the parent compound, Nitrobenzene, and related nitroaromatic compounds. Always handle this chemical with the utmost caution, assuming it possesses similar or greater hazards than Nitrobenzene.

Chemical Identification and Physical Properties

This compound is an aromatic organic compound.[1] Due to limited experimental data, many physical and chemical properties are computationally derived. For comparison, properties of the parent compound, Nitrobenzene, are also provided.

Table 1: Physical and Chemical Properties

| Property | This compound | Nitrobenzene (Reference) | Data Source |

| Molecular Formula | C₁₀H₁₃NO₂ | C₆H₅NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | 123.11 g/mol | [1][2] |

| CAS Number | 103095-95-0 (may vary by source) | 98-95-3 | [1][2] |

| Appearance | Oily liquid (predicted) | Colorless to pale yellow oily liquid | [2][3] |

| Odor | Almond-like (predicted) | Almond-like, shoe polish odor | [3] |

| Boiling Point | 245.4°C at 760 mmHg (Predicted) | 210-211°C | [2][4] |

| Melting Point | N/A | 5-6°C | [2] |

| Flash Point | 93.2°C (Predicted) | 88°C (Closed Cup) | [2][4] |

| Density | 1.073 g/cm³ (Predicted) | 1.2 g/cm³ at 20°C | [2][4][5] |

| Water Solubility | Very slightly soluble (Predicted) | 1,797 mg/L at 25°C (Slightly soluble) | |

| Vapor Pressure | 0.0449 mmHg at 25°C (Predicted) | 20 Pa at 20°C | [4] |

| Vapor Density | >1 (Air = 1) (Predicted) | 4.25 (Air = 1) | [2] |

| log Pow (n-octanol/water) | 3.3 (Computed) | 1.86 | [1][6] |

Hazard Identification and GHS Classification (Predicted)

No specific GHS classification exists for this compound. The classification is inferred from Nitrobenzene and is expected to be severe. This substance should be treated as highly toxic and hazardous.[5][6]

-

Pictograms:

-

Health Hazard (GHS08)

-

Skull and Crossbones (GHS06)

-

Environment (GHS09 - based on related compounds)

-

-

Hazard Statements (Predicted based on Nitrobenzene):

-

Precautionary Statements (Selected):

-

P201: Obtain special instructions before use.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.[5][6]

-

P405: Store locked up.[6]

-

Table 2: Toxicological Data (Nitrobenzene Reference)

| Metric | Value | Species | Route | Source |

| LD50 Acute Oral | 590 mg/kg | Mouse | Oral | [2] |

| LD50 Acute Oral | 780 mg/kg | Rat | Oral | [2] |

| Primary Toxic Effect | Methemoglobinemia (inability of blood to carry oxygen) | Human, Animals | All Routes | [7][8][9] |

| Target Organs | Blood, Liver, Kidneys, Spleen, Central Nervous System | Human, Animals | All Routes | [2][7][9] |

Experimental and Handling Protocols

Extreme caution must be exercised at all times. All work must be conducted in a designated area, inside a certified chemical fume hood.

Engineering Controls & Personal Protective Equipment (PPE)

-

Ventilation: All handling, including weighing and transfers, must occur within a certified chemical fume hood to prevent inhalation of vapors.[10]

-

Eye Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin Protection:

-

Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., Viton®, Barrier®). Double-gloving is recommended. Check manufacturer data for breakthrough times.

-

Lab Coat: Wear a chemically resistant lab coat. An apron may also be necessary for larger quantities.

-

Footwear: Closed-toe shoes are mandatory.

-

-

Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH/MSHA-approved full-face respirator with an organic vapor cartridge is required.[2][10]

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[2][10]

Storage Protocol

-

Store in a tightly closed, properly labeled container.[6][11]

-

Keep in a cool, dry, dark, and well-ventilated area.[10]

-

Store locked up in a designated poison cabinet or area accessible only to authorized personnel.[5][6]

-

Store away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[10]

-

Ground all equipment containing the material to prevent static discharge.[2]

Spill & Waste Disposal Protocol

-

Small Spill (in fume hood):

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).[10]

-

Collect the absorbent material using non-sparking tools into a labeled, sealable container for hazardous waste.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spill:

-

Evacuate the area immediately.

-

Alert emergency personnel.

-

Remove all sources of ignition.[10]

-

Ventilate the area only if it is safe to do so.

-

-

Waste Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with all local, state, and federal regulations.[6] Do not allow the product to enter drains.[6]

Emergency and First Aid Procedures

Immediate medical attention is critical in all cases of exposure. Symptoms of poisoning, especially methemoglobinemia (evidenced by blueish skin), may be delayed for several hours.[7]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6][12] If breathing is difficult or has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately.[6]

-

Skin Contact: Immediately take off all contaminated clothing.[6] Rinse skin with copious amounts of water and soap for at least 15 minutes.[5] Call a physician immediately.[6]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[2] Remove contact lenses if present and easy to do. Call an ophthalmologist.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] If the victim is conscious, give two glasses of water to drink.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Visualized Workflows and Pathways

Laboratory Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound in a research environment.

References

- 1. This compound | C10H13NO2 | CID 298513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. lookchem.com [lookchem.com]

- 5. carlroth.com [carlroth.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. gov.uk [gov.uk]

- 8. epa.gov [epa.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. agilent.com [agilent.com]

- 12. fishersci.com [fishersci.com]

Solubility of 1,2-Diethyl-3-nitrobenzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Diethyl-3-nitrobenzene. Due to the limited availability of specific quantitative experimental data for this compound in public literature, this guide synthesizes information from structurally analogous compounds, such as nitrobenzene (B124822) and various dialkyl-nitrobenzenes, to establish a robust framework for understanding its solubility profile. Furthermore, it details established experimental protocols for accurate solubility determination.

Physicochemical Properties of this compound

This compound is an aromatic organic compound with the molecular formula C₁₀H₁₃NO₂. Its structure consists of a benzene (B151609) ring substituted with two ethyl groups and a nitro group. The presence of the nonpolar diethylbenzene backbone and the polar nitro group imparts a moderate overall polarity to the molecule, which is the primary determinant of its solubility in various organic solvents. Key computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 179.22 g/mol | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |

Predicted Solubility Profile

Based on these analogs, the expected solubility profile of this compound is presented below.

| Solvent Class | Example Solvent | Expected Solubility | Rationale |

| Alcohols | Ethanol, Methanol | High | The hydroxyl group of alcohols can interact with the nitro group of the solute, while the alkyl chain can solvate the diethylbenzene portion. |

| Ketones | Acetone | High | Acetone is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] |

| Esters | Ethyl Acetate (B1210297) | High | Ethyl acetate possesses both polar and nonpolar characteristics, making it a versatile solvent.[5] |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The aromatic ring of the solvent can engage in π-π stacking interactions with the benzene ring of the solute.[5] |

| Ethers | Diethyl Ether | High | Diethyl ether is a good solvent for many organic compounds due to its ability to solvate both polar and nonpolar moieties.[5] |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | High | These solvents are effective for a broad range of organic molecules.[5] |

| Aprotic Polar Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | These solvents are known for their ability to dissolve a wide variety of organic compounds, including those with moderate polarity.[5] |

| Nonpolar Solvents | Hexane (B92381) | Moderate to Low | The significant nonpolar character of hexane may limit its ability to effectively solvate the polar nitro group.[5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications in research and development. The following are detailed methodologies for two common and effective techniques for quantifying the solubility of compounds like this compound.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen) to leave behind the dissolved solute.

-

Quantification: The container with the solute residue is weighed, and the mass of the dissolved solute is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

Caption: Gravimetric Solubility Determination Workflow.

Shake-Flask Method with HPLC/UV-Vis Analysis

This method is a more modern and often more accurate approach, particularly for compounds that are not easily isolated by evaporation.

Methodology:

-

Preparation of Saturated Solution: As with the gravimetric method, an excess of this compound is added to the solvent in a sealed vial.

-

Equilibration: The vials are agitated in a shaker bath at a constant temperature until equilibrium is achieved.

-

Phase Separation: The suspension is filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

-

Dilution: A precise aliquot of the clear filtrate is diluted with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: The concentration of this compound in the diluted solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, by comparing the response to a calibration curve prepared with known concentrations of the compound.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Caption: Shake-Flask Solubility Determination Workflow.

References

Technical Guide: Physicochemical Properties of 1,2-Diethyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethyl-3-nitrobenzene is an aromatic nitro compound. Its physicochemical properties, such as boiling and melting points, are fundamental for its application in research and development, particularly in medicinal chemistry and materials science. Understanding these properties is crucial for reaction setup, purification, and formulation. This technical guide provides an in-depth overview of the boiling and melting points of this compound, detailed experimental protocols for their determination, and a summary of relevant data.

Physicochemical Data

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Data Source |

| This compound | C₁₀H₁₃NO₂ | 179.22 | Not Available (Predicted) | Not Available (Predicted) | PubChem (Computed) |

| 1,2-Dimethyl-3-nitrobenzene | C₈H₉NO₂ | 151.16 | 239 | 15-17 | PubChem (Experimental) |

| 1-Ethyl-3-nitrobenzene | C₈H₉NO₂ | 151.16 | 242.6 | Not Available | Cheméo (Experimental) |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 210.9 | 5.7 | Wikipedia (Experimental) |

Experimental Protocols

Accurate determination of boiling and melting points is essential for compound identification and purity assessment. Below are detailed, standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

A. Using a Digital Melting Point Apparatus

This method offers precise temperature control and easy observation.

Materials:

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Sample of the organic compound (finely powdered)

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Place a small amount of the dry organic compound on a clean, dry surface.

-

If necessary, crush the sample into a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set the plateau temperature to about 10-15°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating can be performed to get an approximate value.[1]

-

-

Measurement:

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

Set the ramp rate to 1-2°C per minute for an accurate measurement.[2]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

-

Post-Measurement:

-

Turn off the apparatus and allow the heating block to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

B. Using a Thiele Tube

This is a classical and cost-effective method for melting point determination.

Materials:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Thermometer

-

Capillary tube with the sample

-

Small rubber band or a piece of thread

-

Bunsen burner or a microburner

-

Clamp and stand

Procedure:

-

Sample and Apparatus Setup:

-

Prepare the capillary tube with the sample as described in the previous method.

-

Attach the capillary tube to the thermometer using a small rubber band or thread. The bottom of the capillary tube should be level with the thermometer bulb.[3]

-

Fill the Thiele tube with oil to a level just above the side arm.

-

Insert the thermometer and the attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil. The rubber band should remain above the oil level.

-

Clamp the Thiele tube to a stand.

-

-

Heating and Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner using a back-and-forth motion to ensure even heating. The convection currents in the oil will maintain a uniform temperature.[2]

-

Heat rapidly at first to get close to the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperatures for the start and end of melting as observed in the capillary tube.

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. It is a key indicator of a liquid's volatility and purity.

A. Distillation Method (for samples > 5 mL)

This method is suitable when a sufficient amount of the liquid is available and also serves to purify the liquid.

Materials:

-

Distillation apparatus (distilling flask, condenser, receiving flask, thermometer, and adapter)

-

Heating mantle or sand bath

-

Boiling chips or a magnetic stir bar

-

Clamps and stand

Procedure:

-

Apparatus Setup:

-

Assemble the simple distillation apparatus as shown in standard laboratory manuals.

-

Place 5-10 mL of the liquid sample into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[3]

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

-

Heating and Measurement:

-

Begin heating the distilling flask gently.

-

Observe the liquid as it begins to boil and the vapor rises.

-

The temperature will rise and then stabilize as the vapor reaches the thermometer bulb and the liquid begins to condense in the condenser.

-

Record the stable temperature at which the liquid is distilling. This is the boiling point.

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

-

B. Micro Boiling Point Method (Siwoloboff Method, for samples < 1 mL)

This method is ideal when only a small quantity of the liquid is available.[1][4]

Materials:

-

Small test tube or a fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or a beaker with high-boiling point oil

-

Rubber band or thread

-

Heating source

Procedure:

-

Sample and Apparatus Setup:

-

Place a few drops of the liquid sample into the small test tube (enough to cover the bottom 2-3 cm).

-

Take a capillary tube, sealed at one end, and place it inside the test tube with the open end down.

-

Attach the test tube to a thermometer with a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in an oil bath (Thiele tube or beaker).[5]

-

-

Heating and Measurement:

-

Heat the oil bath gently. As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor of the liquid has displaced all the air from the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Record the temperature at this exact moment. This is the boiling point of the liquid.[1]

-

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of the melting and boiling points of an organic compound.

Caption: Workflow for Melting and Boiling Point Determination.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide on the Thermodynamic Properties and Stability of 1,2-Diethyl-3-nitrobenzene

Introduction

1,2-Diethyl-3-nitrobenzene (C₁₀H₁₃NO₂) is an organic compound belonging to the family of nitroaromatics.[1] These compounds are characterized by a benzene (B151609) ring substituted with one or more nitro groups (—NO₂). Nitroaromatic compounds are crucial intermediates in the synthesis of a wide range of industrial chemicals, including dyes, pesticides, pharmaceuticals, and explosives.[2][3] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity and physical properties of the aromatic ring.

From a safety and process development perspective, a thorough understanding of the thermodynamic properties and thermal stability of nitroaromatic compounds is critical. The decomposition of these materials can be highly exothermic, posing significant thermal hazards, including the risk of runaway reactions and explosions.[4][5] This guide provides essential information for researchers, scientists, and drug development professionals on the expected thermodynamic behavior and stability of this compound, supported by data from structurally similar molecules.

Physicochemical and Thermodynamic Properties

While specific experimental data for this compound is scarce, properties can be estimated by examining data from its parent hydrocarbon (1,2-diethylbenzene), the simplest nitroaromatic (nitrobenzene), and a close structural analog (1,2-dimethyl-3-nitrobenzene).

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Nitrobenzene | 1,2-Dimethyl-3-nitrobenzene | 1,2-Diethylbenzene |

|---|---|---|---|---|

| CAS Number | 103095-95-0[1] | 98-95-3[6] | 83-41-0[7] | 135-01-3[8] |

| Molecular Formula | C₁₀H₁₃NO₂[1] | C₆H₅NO₂[6] | C₈H₉NO₂[7] | C₁₀H₁₄[8] |

| Molecular Weight | 179.22 g/mol [1] | 123.11 g/mol [9] | 151.16 g/mol [7] | 134.22 g/mol |

| Physical State | Not specified | Oily liquid[9] | Yellow liquid[7] | Liquid |

| Boiling Point | Not available | 210.8 °C[9] | 245 °C | 183.5 °C |

| Melting Point | Not available | 5.7 °C[9] | 7.2 - 8.9 °C | -31.3 °C |

| Density | Not available | 1.2037 g/cm³ at 20°C[9] | 1.14 g/cm³ at 20°C | 0.88 g/cm³ at 20°C |

| Flash Point | Not available | 88 °C[9] | 107 °C | 59 °C |

Table 2: Thermodynamic Properties of Related Compounds

| Property | Nitrobenzene | 1,2-Diethylbenzene |

|---|---|---|

| Standard Molar Enthalpy of Formation (Liquid, ΔHf°) | 12.1 ± 0.6 kJ/mol | -50.9 ± 1.4 kJ/mol |

| Standard Molar Enthalpy of Vaporization (ΔHvap°) | 55.01 kJ/mol at 25°C[9] | 44.1 kJ/mol at 25°C |

| Standard Molar Heat Capacity (Liquid, Cp) | 186.3 J/mol·K at 25°C | 229.4 J/mol·K at 25°C |

| Standard Molar Entropy (Liquid, S°) | 234.3 J/mol·K | Not available |

| Heat of Combustion (ΔHcomb°) | -3095.8 ± 0.5 kJ/mol | -5960.3 ± 1.3 kJ/mol |

Note: Data for Nitrobenzene and 1,2-Diethylbenzene sourced from the NIST WebBook.[6][8] Data for 1,2-Dimethyl-3-nitrobenzene is limited in public sources.

Thermal Stability and Decomposition

Nitroaromatic compounds are known for their energetic decomposition.[10] The thermal stability is influenced by the number and position of nitro groups and other substituents on the aromatic ring. Decomposition is typically a highly exothermic process that can accelerate rapidly, leading to a thermal runaway if not properly controlled. The primary decomposition mechanism often involves the homolytic cleavage of the C—NO₂ bond.[10][11]

General Decomposition Characteristics:

-

Exothermic Nature: The decomposition of nitroaromatics releases a significant amount of energy, which can lead to a rapid increase in temperature and pressure.

-

Autocatalysis: Decomposition products can sometimes catalyze further decomposition, leading to an accelerating reaction rate.

-

Gas Generation: Decomposition produces large volumes of gaseous products, including N₂, CO₂, CO, and H₂O, which contributes to pressure buildup in closed systems.[4]

While specific decomposition data for this compound is unavailable, studies on similar compounds show that decomposition onsets typically occur at temperatures above 200°C. The presence of impurities can significantly lower the decomposition temperature.[12]

Experimental Protocols for Thermal Analysis

To assess the thermal hazards of a compound like this compound, several calorimetric techniques are employed. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are two of the most common methods.

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[13] It provides key information about the onset temperature of decomposition (Tₒₙₛₑₜ) and the heat of decomposition (ΔHₑ).

Detailed Experimental Protocol for DSC:

-

Sample Preparation: A small amount of the sample (typically 3–9 mg) is accurately weighed into a pressure-resistant crucible, often made of gold or stainless steel to prevent reactions with the sample.[14]

-

Crucible Sealing: The crucible is hermetically sealed, often under an inert nitrogen atmosphere, to prevent evaporation of the sample and to contain any pressure generated during decomposition.[15]

-

Instrument Setup: The DSC instrument (e.g., a Mettler Toledo DSC 3 or similar) is calibrated for temperature and enthalpy using certified standards like indium and zinc.

-

Thermal Program: The sealed sample crucible and an empty reference crucible are placed in the DSC cell. The system is then heated at a constant rate (e.g., 1, 5, or 10 °C/min) from a starting temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C).[14][15] A lower heating rate generally provides higher resolution and more conservative (lower) onset temperatures.[14]

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. The onset temperature of the exothermic decomposition is determined by the intersection of the baseline with the tangent of the exothermic peak. The total heat of decomposition is calculated by integrating the area under the exothermic peak.[14]

ARC is used to study thermal runaway reactions under near-adiabatic conditions. It provides data on the relationship between temperature, pressure, and time for an exothermic reaction, which is crucial for process safety design.

Detailed Experimental Protocol for ARC:

-

Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb made of a material like titanium or stainless steel.

-

System Setup: The sample bomb is placed inside the calorimeter, which is a well-insulated chamber surrounded by heaters. A thermocouple and pressure transducer are connected to the bomb.

-

Heat-Wait-Search Mode: The experiment is run in a "heat-wait-search" sequence. The system heats the sample to a set temperature, holds it (waits) to achieve thermal equilibrium, and then monitors (searches) for any self-heating (an exothermic reaction).

-

Exotherm Detection: If the rate of temperature rise due to self-heating exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode. In this mode, the surrounding heaters match the sample temperature, ensuring that all heat generated by the reaction remains within the sample.

-

Data Acquisition: The instrument records the temperature and pressure of the sample as a function of time until the reaction is complete. This data is used to determine the adiabatic time to maximum rate (TMR), the self-heating rate, and the final temperature and pressure, which are critical for assessing the severity of a potential thermal runaway.

Visualizations: Pathways and Workflows

This compound is synthesized via the electrophilic aromatic substitution of 1,2-diethylbenzene. A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which acts as the electrophile.[16][17]

Caption: Synthesis of this compound via electrophilic aromatic substitution.

The thermal decomposition of nitroaromatics is a complex radical process. A primary initiation step is the cleavage of the weak C–NO₂ bond to form an aryl radical and nitrogen dioxide.[10]

Caption: General radical mechanism for the thermal decomposition of a nitroaromatic compound.

A logical workflow is essential for systematically evaluating the thermal stability and potential hazards of a new or uncharacterized nitroaromatic compound.

Caption: Workflow for the thermal hazard assessment of a nitroaromatic compound.

Conclusion

While specific, experimentally determined thermodynamic and stability data for this compound are not currently available in the public domain, a robust understanding of its potential properties can be developed through the analysis of related compounds. It is expected to be an energetic material, with thermal stability characteristics comparable to other substituted nitrobenzenes. The decomposition is anticipated to be highly exothermic, necessitating careful handling and a thorough thermal hazard assessment before use in any process. The experimental protocols for DSC and ARC outlined in this guide provide a systematic approach for obtaining the critical safety data required for the safe handling, storage, and use of this and other nitroaromatic compounds in a research or industrial setting.

References

- 1. This compound | C10H13NO2 | CID 298513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cswab.org [cswab.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzene, nitro- [webbook.nist.gov]

- 7. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WTT- Under Construction Page [wtt-pro.nist.gov]

- 9. Table 4-2, Physical and Chemical Properties of Nitrobenzene - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. torontech.com [torontech.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 16. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Nitration of 1,2-Diethylbenzene (B43095)

This technical guide provides a comprehensive overview of the electrophilic nitration of 1,2-diethylbenzene, a classic example of electrophilic aromatic substitution (EAS). The document details the reaction mechanism, regioselectivity, and provides a representative experimental protocol. The information is intended for professionals in chemical research and drug development who require a deep understanding of aromatic substitution reactions.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, providing a versatile entry point for the introduction of a nitro group (-NO2), which can be subsequently converted into other functional groups, such as amines. 1,2-Diethylbenzene presents an interesting case for studying regioselectivity in electrophilic aromatic substitution due to the presence of two activating, ortho-, para-directing ethyl groups in adjacent positions on the benzene (B151609) ring. The outcome of the nitration is governed by a combination of electronic and steric effects.

Alkyl groups, such as ethyl groups, are known to be activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[1] This activation is attributed to electron-donating inductive effects and hyperconjugation, which increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[1]

The Reaction Mechanism

The electrophilic nitration of 1,2-diethylbenzene proceeds through a well-established three-step mechanism:

-

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid.[2][3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4]

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the 1,2-diethylbenzene ring attacks the nitronium ion.[2] This step is the rate-determining step of the reaction.[5] The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6]

-

Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture, typically the hydrogen sulfate (B86663) ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group.[4] This step restores the aromatic π system, yielding the nitro-substituted 1,2-diethylbenzene product.[4]

Diagram of the Overall Reaction Mechanism

Caption: Overall nitration reaction of 1,2-diethylbenzene.

Generation of the Nitronium Ion

Caption: Formation of the nitronium ion electrophile.

Regioselectivity: Electronic vs. Steric Effects

The two ethyl groups on the 1,2-diethylbenzene ring are ortho-, para-directing activators.[1] This means they direct the incoming electrophile to the positions ortho and para relative to themselves. In 1,2-diethylbenzene, there are three possible positions for nitration: C3, C4, and C5 (C6 is equivalent to C3, and C5 is equivalent to C4 due to symmetry).

-

Position 3 (and 6): This position is ortho to one ethyl group and meta to the other.

-

Position 4 (and 5): This position is para to one ethyl group and meta to the other.

Attack at both the 3- and 4-positions is electronically favored because they are ortho or para to one of the activating ethyl groups.[7] The stability of the resulting sigma complex determines the major product.

-

Attack at C4 (para to one ethyl group): The positive charge in the sigma complex can be delocalized onto the carbon atom bearing the other ethyl group, which provides significant stabilization through induction and hyperconjugation.

-

Attack at C3 (ortho to one ethyl group): Similarly, the positive charge can be delocalized onto the carbon with the adjacent ethyl group. However, this position is subject to greater steric hindrance from the neighboring ethyl group.[8][9]

Due to the steric bulk of the ethyl groups, electrophilic attack at the less hindered position 4 is generally favored over position 3. Therefore, the major product is expected to be 4-nitro-1,2-diethylbenzene , with 3-nitro-1,2-diethylbenzene as a minor product.

Sigma Complex Formation and Resonance

Caption: Resonance stabilization of sigma complexes.

Quantitative Data

| Alkylbenzene | Ortho-Nitro Isomer (%) | Meta-Nitro Isomer (%) | Para-Nitro Isomer (%) | Relative Rate (vs. Benzene) |

| Toluene | 58.5 | 4.5 | 37.0 | 24 |

| Ethylbenzene | 45 | 5 | 50 | ~20 |

| Isopropylbenzene | 30 | 8 | 62 | ~18 |

| tert-Butylbenzene (B1681246) | 16 | 8 | 75 | 15 |

| 1,2-Diethylbenzene (Predicted) | Minor | Trace | Major | >24 |

Data for toluene, ethylbenzene, isopropylbenzene, and tert-butylbenzene adapted from literature values.[8][9][10] Prediction for 1,2-diethylbenzene is qualitative, based on established principles of steric hindrance and electronic effects.

The presence of two activating ethyl groups is expected to significantly increase the overall reaction rate compared to benzene. The steric hindrance at the 3-position, which is ortho to one ethyl group and adjacent to the other, is expected to be substantial, leading to a strong preference for substitution at the less hindered 4-position.

Experimental Protocol

The following is a generalized, representative protocol for the nitration of 1,2-diethylbenzene, adapted from standard procedures for the nitration of similar aromatic compounds.[1][11][12]

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.

Materials and Reagents:

-

1,2-Diethylbenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ice bath

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Round-bottom flask and condenser (for potential reflux)

Experimental Workflow Diagram

Caption: A typical experimental workflow for nitration.

Procedure:

-

Preparation of the Substrate Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add 5.0 g of 1,2-diethylbenzene to the cold sulfuric acid.

-

Preparation of the Nitrating Mixture: In a separate small beaker or flask, carefully add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. Cool this mixture in an ice bath.

-

Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 1,2-diethylbenzene in sulfuric acid. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10 °C. The addition process may take 15-20 minutes.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes.

-

Work-up: Pour the reaction mixture slowly and carefully over approximately 50 g of crushed ice in a beaker. This will quench the reaction and dilute the acid.

-

Extraction: Transfer the resulting aqueous mixture to a separatory funnel. Extract the product from the aqueous layer with two 25 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash them sequentially with 25 mL of cold water, followed by 25 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with 25 mL of brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product mixture of nitrated 1,2-diethylbenzenes.

-

Analysis: The composition of the product mixture, specifically the ratio of 3-nitro-1,2-diethylbenzene to 4-nitro-1,2-diethylbenzene, can be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Conclusion

The electrophilic nitration of 1,2-diethylbenzene is a prime example of how electronic and steric factors collectively determine the regiochemical outcome of a reaction. The two activating ethyl groups strongly favor substitution, while steric hindrance dictates that the incoming nitronium ion will preferentially attack the less congested 4-position. This leads to the formation of 4-nitro-1,2-diethylbenzene as the major product. The provided protocol offers a reliable method for synthesizing and studying this reaction in a laboratory setting. A thorough analysis of the product mixture is essential for quantifying the precise isomer distribution, which is a critical aspect of process development in synthetic chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. chegg.com [chegg.com]

- 11. scribd.com [scribd.com]

- 12. unwisdom.org [unwisdom.org]

- 13. pubs.sciepub.com [pubs.sciepub.com]

Regioselectivity in the Nitration of 1,2-Diethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the regioselectivity observed in the electrophilic aromatic nitration of 1,2-diethylbenzene (B43095). The document outlines the underlying mechanistic principles, presents expected quantitative data on isomer distribution, details experimental protocols, and provides visual representations of the reaction pathways and experimental workflow to aid in the understanding and application of this chemical transformation.